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Introduction

Acrivastine is a second-generation H1-receptor antagonist used for the treatment of allergic
rhinitis and chronic urticaria.[1][2] Its relatively short biological half-life necessitates frequent
dosing, which can impact patient compliance.[3] The development of Acrivastine as an oral
dispersible tablet (ODT) offers a promising alternative to conventional tablets. ODTs are
designed to disintegrate or dissolve rapidly in the mouth without the need for water, which can
enhance patient compliance, particularly for pediatric and geriatric populations, and may lead
to a faster onset of action.[4][5][6]

This document provides detailed application notes and protocols for the formulation,
manufacture, and evaluation of Acrivastine ODTSs. It covers various manufacturing techniques,
formulation considerations, and analytical methods for quality control.

Mechanism of Action of Acrivastine

Acrivastine functions as a competitive antagonist of histamine H1 receptors.[7] During an
allergic response, histamine is released from mast cells and binds to H1 receptors on various
cells, leading to symptoms such as itching, swelling, and vasodilation.[7] Acrivastine blocks
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these receptors, preventing histamine from binding and thereby mitigating the symptoms of an
allergic reaction.[7] As a second-generation antihistamine, Acrivastine has reduced
penetration across the blood-brain barrier, resulting in a lower incidence of sedation compared
to first-generation antihistamines.[7]
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Figure 1: Mechanism of Action of Acrivastine as an H1 Receptor Antagonist.

Pre-formulation Studies

Prior to formulation, essential pre-formulation studies should be conducted on Acrivastine,
including:

o Drug-Excipient Compatibility: Fourier Transform Infrared Spectroscopy (FTIR) can be used
to investigate the compatibility between Acrivastine and the selected excipients. The
absence of new peaks or significant shifts in the characteristic peaks of Acrivastine in the
presence of excipients indicates good compatibility.[8][9]

o Solubility Analysis: Determining the solubility of Acrivastine in various pH buffers is crucial
for dissolution method development.

» Particle Size Distribution: The particle size of the drug can influence flow properties, blend
uniformity, and dissolution rate.

Formulation of Acrivastine ODTs

The formulation of ODTs requires careful selection of excipients to ensure rapid disintegration,
good mouthfeel, and adequate tablet strength. Key excipients include superdisintegrants,
diluents, binders, lubricants, sweeteners, and flavors.[10][11]
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Excipient Selection:

o Superdisintegrants: These are critical for the rapid disintegration of ODTs. Commonly used
superdisintegrants include Crospovidone, Croscarmellose Sodium, and Sodium Starch
Glycolate.[8][9] Studies have shown that Crospovidone at a concentration of 6% w/w can
result in a disintegration time of less than 30 seconds for Acrivastine ODTs.[8][9]

e Diluents: Mannitol is often used in ODT formulations due to its pleasant taste and cooling
sensation. Microcrystalline cellulose can also be used to improve compressibility.

¢ Binders: Binders are used to ensure tablet integrity. Polyvinylpyrrolidone (PVP) is a
commonly used binder.

e Lubricants: Magnesium stearate is a common lubricant used to prevent tablet sticking to the
punches and die during compression.

e Sweeteners and Flavors: To mask the potentially bitter taste of Acrivastine and improve
palatability, sweeteners such as aspartame or sucralose and flavors can be incorporated.[1]

Example Formulations for Direct Compression:

The following table summarizes example formulations for Acrivastine ODTs prepared by direct
compression.
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Formulation 1

Formulation 2

Formulation 3

Ingredient Function
(% wiw) (% wiw) (% wiw)
Active
Acrivastine Pharmaceutical 4.5 4.5 4.5
Ingredient
i Superdisintegran
Crospovidone . 6.0 - -
Croscarmellose Superdisintegran 6.0
Sodium t '
Sodium Starch Superdisintegran 6.0
Glycolate t '
Mannitol Diluent 83.5 83.5 83.5
Microcrystalline ) )
Binder/Diluent 4.0 4.0 4.0
Cellulose
Aspartame Sweetener 1.0 1.0 1.0
Magnesium _
Lubricant 1.0 1.0 1.0
Stearate
Total 100 100 100

Manufacturing Protocols

Several methods can be employed for the manufacture of ODTs. The choice of method

depends on the properties of the API and the desired tablet characteristics.
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Figure 2: General Manufacturing Workflows for Oral Dispersible Tablets.

Protocol 1: Direct Compression

Direct compression is a simple and cost-effective method for ODT manufacturing.[12][13]
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Weighing: Accurately weigh all the ingredients as per the formulation.

Sifting: Sift the drug and excipients (except the lubricant) through a suitable mesh sieve to
ensure uniformity.

Blending: Blend the sifted materials in a suitable blender for 15-20 minutes to achieve a
homogenous mixture.

Lubrication: Add the lubricant (e.g., magnesium stearate) to the blend and mix for an
additional 3-5 minutes.

Compression: Compress the final blend into tablets using a tablet press with appropriate
tooling. The compression force should be optimized to achieve desired tablet hardness and
friability while maintaining rapid disintegration.[14]

Protocol 2: Wet Granulation

Wet granulation can be used to improve the flow and compression characteristics of the
powder blend.[15][16]

Weighing and Mixing: Weigh and mix the drug and intragranular excipients.

Binder Preparation: Prepare the binder solution by dissolving the binder in a suitable solvent
(e.g., water or ethanol).

Granulation: Add the binder solution to the powder mixture and mix until a suitable wet mass
is formed.

Wet Screening: Pass the wet mass through a sieve to form granules.

Drying: Dry the granules in an oven or a fluid bed dryer until the desired moisture content is
achieved.

Dry Screening: Sift the dried granules through a sieve to obtain a uniform granule size.

Lubrication: Add the lubricant and any other extragranular excipients and blend for a short
period.
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o Compression: Compress the lubricated granules into tablets.

Protocol 3: Lyophilization (Freeze-Drying)

Lyophilization produces highly porous ODTs with very rapid disintegration times.[7][17]

o Formulation Preparation: Disperse or dissolve Acrivastine and excipients in an agueous
solution.

o Filling: Dispense the solution or suspension into pre-formed blister packs.

o Freezing: Freeze the product at a low temperature (e.g., -40°C to -50°C) to solidify the water.
[18]

e Primary Drying (Sublimation): Reduce the pressure in the freeze-dryer and gradually
increase the temperature to cause the ice to sublime directly into water vapor.

e Secondary Drying: Further increase the temperature under vacuum to remove any residual
unfrozen water.

Sealing: Seal the blister packs to protect the lyophilized tablets from moisture.

Quality Control and Evaluation of Acrivastine ODTs

A series of quality control tests are essential to ensure the quality and performance of the
manufactured ODTs.[19]

Data Summary of Tablet Properties:
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Typical Result (Formulation
Parameter Acceptable Range

1)
Average Weight (mg) 175-180 178
Hardness ( kg/cm 2) 3.0-4.0 35
Friability (%) <1.0 <0.8
Wetting Time (seconds) <30 ~20
In Vitro Disintegration Time <60 (USP) / <30 (FDA ”
(seconds) guidance)
Drug Content (%) 90-110 99.5
In Vitro Drug Release (%) > 85% in 15 minutes > 90% in 10 minutes

Data based on findings from a study on Acrivastine ODTs prepared by direct compression.[8]

[9]

Protocol 4: Evaluation of Pre-Compression Parameters

o Angle of Repose: Determine the angle of repose to assess the flow properties of the powder
blend. An angle of repose between 25-30° indicates excellent flow.

o Bulk and Tapped Density: Measure the bulk and tapped densities to calculate the Carr's
Index and Hausner Ratio, which provide insights into the compressibility and flowability of
the powder.

Protocol 5: Evaluation of Post-Compression Parameters

e Hardness: Measure the hardness of at least 10 tablets using a hardness tester.
 Friability: Determine the friability of the tablets using a friability tester.

o Wetting Time: Place a tablet on a piece of tissue paper folded twice and placed in a small
petri dish containing 6 mL of water. Measure the time required for complete wetting of the
tablet.
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« In Vitro Disintegration Time: Use the USP disintegration apparatus with distilled water at 37 +
0.5°C. The time taken for the tablet to completely disintegrate is recorded.[20]

» Drug Content Uniformity: Assay the drug content of individual tablets to ensure uniformity.

 In Vitro Dissolution: Perform dissolution testing using a USP Type Il (paddle) apparatus,
typically in 900 mL of a suitable dissolution medium (e.g., 0.1 N HCI) at 37 £ 0.5°C and a
paddle speed of 50 rpm.[21] Samples are withdrawn at specified time intervals and analyzed
for drug content.

Analytical Methods
Protocol 6: HPLC Method for Acrivastine Assay

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the
accurate quantification of Acrivastine in the ODTs.

o Chromatographic Conditions:
o Column: C18 column (e.g., 250 mm x 4.6 mm, 5 pm)

o Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) at a
specific ratio and pH. A reported method uses a mobile phase of
water/acetonitrile/methanol/perchloric acid/n-octylamine (500:130:25:13:0.3 v/v).[22]

o Flow Rate: 1.0 mL/min
o Detection Wavelength: 254 nm
o Injection Volume: 20 uL

o Standard Preparation: Prepare a standard solution of Acrivastine of known concentration in
the mobile phase.

o Sample Preparation: Crush a known number of tablets to a fine powder. Accurately weigh a
portion of the powder equivalent to a single dose of Acrivastine and dissolve it in a suitable
solvent. Dilute the solution to a known concentration with the mobile phase.
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e Analysis: Inject the standard and sample solutions into the HPLC system and calculate the
drug content based on the peak areas.

Protocol 7: UV-Visible Spectrophotometry for
Acrivastine Assay

UV-Visible spectrophotometry offers a simpler and more rapid method for routine quality
control.

e Solvent: 0.1 N Hydrochloric Acid

o Wavelength of Maximum Absorbance (Amax): Determine the Amax of Acrivastine in the
chosen solvent.

o Standard Curve: Prepare a series of standard solutions of Acrivastine of known
concentrations and measure their absorbance at the Amax to prepare a calibration curve.

o Sample Preparation: Prepare a sample solution from the tablets as described for the HPLC
method, ensuring the final concentration falls within the range of the standard curve.

e Analysis: Measure the absorbance of the sample solution and determine the concentration of
Acrivastine from the calibration curve.

Taste Masking Strategies

Since Acrivastine may have a bitter taste, effective taste masking is crucial for patient
acceptance of the ODT formulation.
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Taste Masking Strategies
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Figure 3: Common Taste Masking Strategies for Oral Formulations.

o Use of Sweeteners and Flavors: This is the simplest approach, involving the addition of
sweeteners like aspartame, sucralose, or acesulfame potassium, and various flavors to the
formulation.[4]

» Polymer Coating: The Acrivastine particles can be coated with a polymer that prevents their
dissolution in the saliva but allows for release in the stomach. Ethylcellulose is a commonly
used polymer for this purpose.[1]

o Complexation:

o lon-Exchange Resins: Acrivastine can be complexed with an ion-exchange resin. The
drug is released from the resin in the stomach due to the presence of ions, but the
complex remains intact in the mouth, thus masking the taste.

o Cyclodextrins: Acrivastine can be encapsulated within the cavity of a cyclodextrin
molecule, which prevents it from interacting with the taste buds.[4]

e Matrix Entrapment: The drug can be entrapped within a matrix of a tasteless material, which
retards its release in the mouth.

Conclusion
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The development of Acrivastine oral dispersible tablets presents a valuable opportunity to
improve patient compliance and potentially enhance the therapeutic profile of the drug. By
carefully selecting excipients and employing appropriate manufacturing techniques such as
direct compression, wet granulation, or lyophilization, it is possible to formulate robust ODTs
with rapid disintegration times and good palatability. The protocols and application notes
provided herein offer a comprehensive guide for researchers and drug development
professionals to successfully formulate and evaluate Acrivastine ODTs. Rigorous quality
control testing is paramount to ensure the safety, efficacy, and quality of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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